Vasoactive Intestinal Peptide, human, porcine, rat

Receptor pharmacology GPCR signaling Neuropeptide selectivity

VIP (human, porcine, rat) is a 28-aa neuropeptide with 100% cross-species sequence identity, ensuring consistent VPAC1/VPAC2 activation across translational models (EC50 ~3nM & ~8nM). Its 400-1000× selectivity over PAC1 avoids confounding PAC1 signals common to PACAP analogs. Validated at 5-10nM for anti-inflammatory assays (TNF-α, IL-6 suppression) and 10-300nM for smooth muscle relaxation in ex vivo organ baths. Ideal as a reference agonist for receptor characterization and SARS-CoV-2 antiviral studies.

Molecular Formula C147H238N44O42S
Molecular Weight 3325.8 g/mol
Cat. No. B12058775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive Intestinal Peptide, human, porcine, rat
Molecular FormulaC147H238N44O42S
Molecular Weight3325.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N
InChIInChI=1S/C147H238N44O42S/c1-18-75(12)115(143(231)182-97(56-72(6)7)131(219)174-94(118(156)206)61-108(153)199)189-140(228)106(68-193)186-135(223)102(63-110(155)201)179-132(220)96(55-71(4)5)176-133(221)98(58-81-37-41-84(196)42-38-81)177-126(214)88(33-23-26-49-149)168-124(212)89(34-24-27-50-150)172-141(229)113(73(8)9)187-119(207)76(13)165-122(210)93(47-53-234-17)171-128(216)92(45-46-107(152)198)170-123(211)87(32-22-25-48-148)167-125(213)90(35-28-51-162-146(157)158)169-130(218)95(54-70(2)3)175-127(215)91(36-29-52-163-147(159)160)173-144(232)116(78(15)194)190-137(225)99(59-82-39-43-85(197)44-40-82)178-134(222)101(62-109(154)200)180-136(224)104(65-112(204)205)184-145(233)117(79(16)195)191-138(226)100(57-80-30-20-19-21-31-80)183-142(230)114(74(10)11)188-120(208)77(14)166-129(217)103(64-111(202)203)181-139(227)105(67-192)185-121(209)86(151)60-83-66-161-69-164-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,192-197H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,201)(H2,156,206)(H,161,164)(H,165,210)(H,166,217)(H,167,213)(H,168,212)(H,169,218)(H,170,211)(H,171,216)(H,172,229)(H,173,232)(H,174,219)(H,175,215)(H,176,221)(H,177,214)(H,178,222)(H,179,220)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,209)(H,186,223)(H,187,207)(H,188,208)(H,189,228)(H,190,225)(H,191,226)(H,202,203)(H,204,205)(H4,157,158,162)(H4,159,160,163)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
InChIKeyHEOYHMUESMJFDC-RIWXPGAOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasoactive Intestinal Peptide (Human, Porcine, Rat): Cross-Species Receptor Pharmacology and Procurement Considerations


Vasoactive Intestinal Peptide (VIP), available as human, porcine, and rat forms (Catalog No. B6079, CAS 40077-57-4), is a 28-amino acid neuropeptide of the glucagon/secretin superfamily [1]. It functions as an endogenous agonist for the class B G protein-coupled receptors VPAC1 and VPAC2, with a reported EC50 of approximately 3 nM and 8 nM, respectively, in CHO cell membranes expressing recombinant human receptors . The mature peptide sequence (HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH₂) is 100% conserved across human, porcine, rat, and other common mammalian species, a critical feature for cross-species experimental consistency . VIP is widely used in neurobiology, immunology, and respiratory research due to its roles in vasodilation, smooth muscle relaxation, and immune modulation [2].

Vasoactive Intestinal Peptide (VIP) vs. PACAP and Secretin: Why In-Class Analogs Are Not Interchangeable


Within the VIP/PACAP/secretin peptide family, receptor selectivity and functional efficacy diverge dramatically, precluding simple analog substitution. While VIP and pituitary adenylate cyclase-activating peptide (PACAP) both activate VPAC1 and VPAC2 with high affinity, PACAP is 400- to 1,000-fold more potent than VIP at the PAC1 receptor, which VIP activates only at micromolar concentrations [1]. Conversely, secretin, despite sharing structural homology, does not activate VIP receptors on striatal neurons, and its maximal adenylate cyclase activation in these cells represents less than 15% of that induced by VIP [2]. Furthermore, in pancreatic bicarbonate secretion, VIP acts as a partial agonist compared to secretin, achieving only 14-17% of secretin's maximal efficacy [3]. These receptor- and tissue-specific functional divergences demonstrate that experimental outcomes cannot be reliably extrapolated across family members, underscoring the necessity of selecting the precise peptide ligand for hypothesis-driven research or assay development.

Vasoactive Intestinal Peptide (Human, Porcine, Rat): Head-to-Head Quantitative Differentiation from PACAP and Secretin


Receptor Subtype Preference: VIP Displays 3- to 10-Fold Higher Affinity for VPAC1 Over VPAC2

Vasoactive Intestinal Polypeptide (VIP) interacts with high affinity to two subclasses of G protein-coupled receptors, VPAC1 and VPAC2, and has a 3- to 10-fold preference for VPAC1 over VPAC2 receptors [1]. This receptor subtype bias is a quantifiable property that distinguishes native VIP from engineered analogs designed for VPAC2 selectivity, such as Hexanoyl[A19]VIP which exhibits a 1,000-fold preference for VPAC2 with an IC50 of 1 nM [2].

Receptor pharmacology GPCR signaling Neuropeptide selectivity

Differential VPAC1 vs. VPAC2 Potency: VIP Activates VPAC1 with Higher Potency than VPAC2 in CHO Cell Membranes

In CHO cell membranes expressing recombinant human receptors, VIP activates VPAC1 with an EC50 of approximately 3 nM, and VPAC2 with an EC50 of approximately 8 nM . This 2.7-fold difference in potency provides a quantitative benchmark for distinguishing native VIP activity from that of PACAP peptides, which show comparable high affinity for both VPAC1 and VPAC2 but with distinct PAC1 selectivity [1].

Functional assay cAMP accumulation Receptor activation

Cross-Species Sequence Conservation: Human, Porcine, and Rat VIP Share 100% Amino Acid Identity

The mature VIP sequence is completely conserved (100% sequence identity) across common mammalian species, including human, pig, cow, dog, rabbit, rat, and mouse . This is in contrast to guinea pig VIP, which differs by four amino acid substitutions at positions 5, 9, 19, and 26 [1], and chicken VIP, which also diverges by four residues [2]. The sequence identity between human, porcine, and rat VIP ensures that experimental results obtained with one species form are directly translatable to others without confounding sequence-dependent variation.

Peptide chemistry Species cross-reactivity Experimental reproducibility

Secretin Partial Agonism: VIP Achieves Only 14-17% of Secretin's Maximal Efficacy in Pancreatic Bicarbonate Secretion

In healthy human volunteers, intravenous VIP (0.8 to 3.2 μg/kg/hr) evoked a maximal pancreatic juice flow of 48 ± 6 μl/kg/5 min, compared to 248 ± 7 μl/kg/5 min for synthetic secretin (32.2 to 129 ng/kg/hr) [1]. Maximal bicarbonate output for VIP was 4.3 ± 0.9 μEq/kg/5 min versus 30 ± 2 μEq/kg/5 min for secretin [1]. This represents only 14-19% of secretin's efficacy for flow and 14% for bicarbonate output. In dogs, VIP maximal bicarbonate response was approximately 17% of that to secretin [2], and VIP competitively inhibited secretin-induced pancreatic secretion in that species [3].

Pancreatic physiology Secretin receptor Functional efficacy

PAC1 Receptor Selectivity: PACAP Is 400- to 1,000-Fold More Potent than VIP at the PAC1 Receptor

PACAP and VIP have comparable affinity at the VPAC1 and VPAC2 receptors, but PACAP is 400- to 1,000-fold more potent than VIP at the PAC1 receptor [1]. In radioligand binding assays, VIP exhibits a Ki of 500-1,000 nM for the PAC1 receptor, confirming its low affinity for this receptor subtype . This stark selectivity difference means that VIP is functionally VPAC1/VPAC2-selective, whereas PACAP acts as a pan-agonist for all three receptors (VPAC1, VPAC2, and PAC1) [2].

Receptor selectivity PAC1 receptor Neuropeptide pharmacology

Plasma Stability: Native VIP Exhibits an Extremely Short Half-Life (~1-2 Minutes) Necessitating Stabilized Analogs for In Vivo Applications

Native VIP has a short plasma half-life of approximately 2 minutes [1], with some studies reporting an elimination half-time as brief as 0.45-1 minute [2]. This rapid degradation profile necessitates continuous infusion for in vivo studies and has driven the development of stabilized VIP analogs and PEGylated derivatives [3]. In contrast, engineered VIP analogs and backbone-modified peptides have demonstrated significantly enhanced serum stability and prolonged half-life in vivo [4].

Pharmacokinetics Peptide stability In vivo studies

Vasoactive Intestinal Peptide (Human, Porcine, Rat): Evidence-Backed Research Applications and Procurement Scenarios


VPAC1/VPAC2 Receptor Pharmacology and cAMP Signaling Studies

Investigators characterizing VPAC1- and VPAC2-mediated signaling should utilize native VIP as the reference agonist. The compound's established EC50 values of ~3 nM (VPAC1) and ~8 nM (VPAC2) in CHO cell membranes provide a quantitative benchmark for evaluating novel agonists or antagonists. Its 400- to 1,000-fold selectivity over PAC1 receptors [1] ensures that observed cAMP responses are attributable specifically to VPAC1/VPAC2 activation, unlike PACAP which confounds interpretation by also activating PAC1 receptors.

Cross-Species Translational Research in Rodent and Porcine Models

Researchers conducting studies that span human, rat, and porcine models can utilize VIP from any of these species interchangeably without concern for sequence-dependent activity variation. The 100% sequence identity across these species eliminates a common source of experimental variability, ensuring consistent receptor binding and functional responses across species. This is particularly valuable in translational studies where initial rodent data must be extended to larger animal models or human ex vivo tissues.

Non-Adrenergic Non-Cholinergic (NANC) Smooth Muscle Relaxation Assays

VIP is the major peptide transmitter of the NANC inhibitory system in airway and vascular smooth muscle . In human lung tissue, VIP and PACAP-27 are equipotent on adenylyl cyclase stimulation with an EC50 of 1.6 nM [1]. For studies of airway smooth muscle relaxation, VIP at concentrations of 10-300 nM induces reproducible relaxation of carbachol-precontracted isolated human gastric smooth muscle strips [2], providing a validated concentration range for ex vivo organ bath experiments.

In Vitro Immunomodulation and Cytokine Release Studies

VIP at concentrations of 5-10 nM has been shown to decrease serum and peritoneal lavage levels of TNF-α and IL-6, and reduce mortality in LPS-induced endotoxemia mouse models . Furthermore, VIP at 5 nM inhibits SARS-CoV-2 replication in Calu-3 human lung epithelial cells and suppresses production of IL-6, IL-8, and TNF-α in infected cells . These established concentration ranges provide validated starting points for researchers investigating VIP's anti-inflammatory and antiviral effects in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasoactive Intestinal Peptide, human, porcine, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.